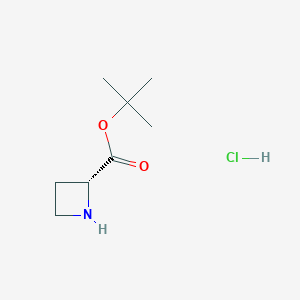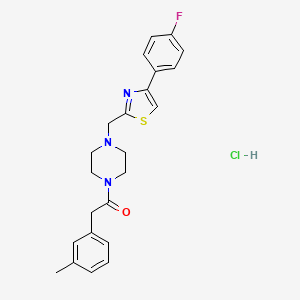
N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are numerous methods available, many of which involve the condensation of anilines with carbonyl compounds followed by cyclization .Molecular Structure Analysis
The molecule contains several functional groups including an amine group (-NH2), a sulfonyl group (-SO2-), and methoxy groups (-OCH3). These groups can participate in various chemical reactions and can also influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, the sulfonyl group can undergo substitution reactions, and the methoxy groups can be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar quinoline derivatives and sulfonamide groups has highlighted efficient synthesis methods and chemical properties. For instance, Mizuno et al. (2006) detailed the synthesis of metabolites of a related compound, showcasing the use of methanesulfonyl as a protective group to enable high-yield synthesis through the Friedel–Crafts reaction (Mizuno et al., 2006). Similarly, structural aspects and properties of salt and inclusion compounds based on amide containing isoquinoline derivatives were studied, revealing insights into the formation of gels and crystalline structures upon treatment with different acids (Karmakar et al., 2007).
Antimicrobial Activity
Research into the antimicrobial properties of quinoline and sulfonamide derivatives has shown promising results. Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides, demonstrating significant antibacterial activities against common pathogens (Alavi et al., 2017). This indicates potential applications in developing new antibacterial agents.
Fluorescent and Photophysical Applications
The exploration of quinoline derivatives for photophysical applications has led to interesting discoveries. For example, studies on novel fluorophores based on the quinoline structure have revealed strong fluorescence and stability across a wide pH range, suggesting applications in biomedical analysis and labeling reagents (Hirano et al., 2004).
Materials Science and Fuel Cell Applications
In the realm of materials science, the synthesis and properties of sulfonated block copolymers containing quinoline and sulfonamide groups have been investigated for fuel cell applications. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers, demonstrating enhanced proton conductivity and mechanical properties, making them suitable for fuel-cell membranes (Bae et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLFAHOKJKYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

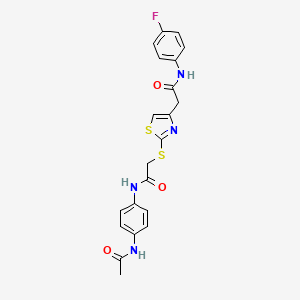
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)
![[4-({[4-(Tert-butyl)benzyl]sulfonyl}methyl)-4-hydroxypiperidino][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2954305.png)
![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)
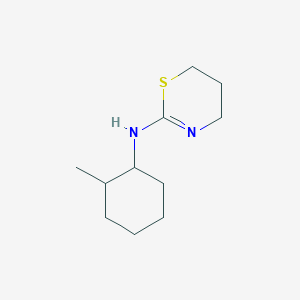
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
![1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954313.png)
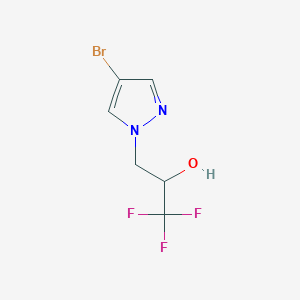
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)
